Dimethylphosphine oxide

Vue d'ensemble

Description

Synthesis Analysis

DMPO can be synthesized through various methods, including the Williamson reaction, which involves the reaction of (chloromethyl)dimethylphosphine oxide with sodium alcoholates of amino alcohols (Vassileva, Varbanov, & Tashev, 1995). Another route involves the addition of dimethylphosphine oxide to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides through different synthetic routes (Gröger et al., 1997).

Molecular Structure Analysis

The structure of DMPO and its derivatives has been elucidated using various spectroscopic techniques, including IR, ^1H NMR, ^31P NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the molecular geometry, electronic structure, and the nature of substituents affecting the phosphine oxide moiety. Notably, X-ray analysis has confirmed the structures of certain DMPO derivatives, highlighting features like envelope conformations of five-membered rings and hydrogen bonding patterns (Gröger et al., 1997).

Chemical Reactions and Properties

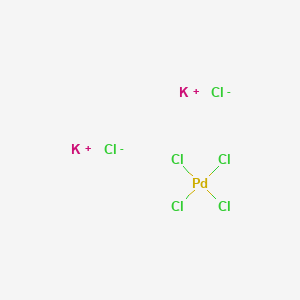

DMPO is known for its reactivity towards various chemical reagents, forming a wide range of organophosphorus compounds. It can undergo nucleophilic substitution, addition reactions, and serves as a ligand in metal complexes, demonstrating versatile chemical behavior. The phosphorus atom in DMPO can coordinate to metal ions via the phosphoryl oxygen atom, leading to the formation of various metal complexes with distinct properties (Dodoff et al., 1989).

Physical Properties Analysis

DMPO and its derivatives exhibit specific physical properties, such as boiling points, melting points, and solubility in organic solvents, which are crucial for their application in chemical synthesis and material science. These properties are influenced by the molecular structure and the nature of substituents attached to the phosphorus atom.

Chemical Properties Analysis

The chemical properties of DMPO, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in its application in organic synthesis and catalysis. Its ability to form hydrogen bonds and coordinate to metal ions makes it a valuable ligand in the synthesis of coordination complexes with potential applications in catalysis and material science.

- (Vassileva, Varbanov, & Tashev, 1995)

- (Gröger et al., 1997)

- (Dodoff et al., 1989)

Applications De Recherche Scientifique

-

Chemistry

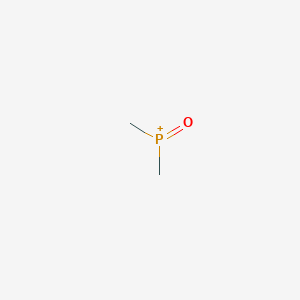

- Dimethylphosphine oxide is an organophosphorus compound with the formula (CH3)2P(O)H . It’s used in various chemical reactions . For example, it undergoes hydroxymethylation with formaldehyde .

- The specific methods of application or experimental procedures can vary depending on the reaction. For instance, in the hydroxymethylation reaction with formaldehyde, the two compounds are combined under specific conditions .

- The outcomes of these reactions can also vary. In the case of the hydroxymethylation reaction, the product is a compound with the formula Me2P(O)CH2OH .

-

Medicinal Chemistry

- Phosphine oxides, including dimethylphosphine oxide, have been used in medicinal chemistry . For example, brigatinib, an anticancer drug approved by the FDA, contains a fragment of phosphine oxide .

- The methods of application in medicinal chemistry involve complex synthesis processes. For instance, the synthesis of brigatinib would involve several steps, including the incorporation of the phosphine oxide fragment .

- The outcomes of these applications can be quite significant. Brigatinib, for instance, has been approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) in many countries and regions .

-

Agriculture

- Metal oxide nanoparticles, including dimethylphosphine oxide, have been used in agriculture . They have been used to improve crop production, protection, and management .

- The methods of application involve the use of these nanoparticles in various ways, such as in fertilizers or pesticides .

- The outcomes of these applications can be quite significant, such as improved crop yield and pest/disease management .

-

Food Science

- Nanotechnologies, including the use of metal/metal oxide nanoparticles like dimethylphosphine oxide, have found applications in food science .

- These nanoparticles are used in various ways, such as in food processing, packaging, and preservation .

- The outcomes of these applications can include enhanced food bioavailability, taste, texture, and consistency .

-

Industrial Processes

-

Energy and Environmental Sustainability

- Metal oxide applications, including dimethylphosphine oxide, have been used for energy and environmental sustainability .

- The methods of application involve the use of these materials in various ways, such as in energy storage methods and environmental remediation .

- The outcomes of these applications can include improved energy efficiency and reduced environmental impact .

-

Nanotechnology

- Metal oxide nanoparticles, including dimethylphosphine oxide, have been used in nanotechnology . They have been used for their unique properties such as their various nonlinear optical properties, higher ductility at elevated temperatures than the coarse-grained ceramics, cold welding properties, superparamagnetic behaviour, unique catalytic, sensitivity, and selective activity .

- The methods of application involve the use of these nanoparticles in various ways, such as in gas sensors, batteries, magnetic storage media, various types of solar cells, metal oxide nanoparticles applications in catalysis, energy conversion, and antennas .

- The outcomes of these applications can be quite significant, such as sensitive and selective detection of each gas, improved energy efficiency and reduced environmental impact .

-

Energy Storage

- Metal oxide nanosheets, including dimethylphosphine oxide, have been used for energy storage . They have been used to obtain high cycling stability, power and energy density, and specific capacitance .

- The methods of application involve the use of these materials in various ways, such as in fuel cells, batteries, and supercapacitors .

- The outcomes of these applications can include improved energy efficiency and reduced environmental impact .

-

Environmental Remediation

- Metal oxides, including dimethylphosphine oxide, have been used for environmental remediation . They have been used for the degradation of water pollutants .

- The methods of application involve the use of these materials in various ways, such as in water systems .

- The outcomes of these applications can include effective decontamination of our water systems .

- Phosphine oxides, including dimethylphosphine oxide, have been used in medicinal chemistry . For example, brigatinib, an anticancer drug approved by the FDA, contains a fragment of phosphine oxide .

- The methods of application in medicinal chemistry involve complex synthesis processes. For instance, the synthesis of brigatinib would involve several steps, including the incorporation of the phosphine oxide fragment .

- The outcomes of these applications can be quite significant. Brigatinib, for instance, has been approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) in many countries and regions .

- Mixed metal oxides, including dimethylphosphine oxide, have been used in catalysis . They have been used for their acid–base and redox properties, and constitute the largest family of catalysts in heterogeneous catalysis .

- The methods of application involve the use of these materials in various ways, such as in reduction, oxidation, multicomponent, Mannich, alkylation, condensation, deprotection, cycloaddition, hydroxylation, dehydration, dehydrogenation, transesterification .

- The outcomes of these applications can include improved energy efficiency and reduced environmental impact .

Propriétés

IUPAC Name |

dimethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAWEUZTDVWTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992833 | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylphosphine oxide | |

CAS RN |

7211-39-4 | |

| Record name | Dimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)